Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine
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Overview
Description
Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound is characterized by the presence of a cycloheptyl group, a benzyl group, and a 1,3,4-oxadiazole ring. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms, and they have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole ring have been known to exhibit a wide range of biological activities .
Mode of Action
Oxadiazoles have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Biochemical Pathways
Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Result of Action
Oxadiazoles have been known to exhibit a wide range of biological activities .
Action Environment
The properties of oxadiazoles can vary depending on the electron-withdrawing and donating substituents in the oxadiazole ring .
Preparation Methods
The synthesis of Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine has been investigated for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Comparison with Similar Compounds
Cycloheptyl-[4-(5-methyl-[1,3,4]oxadiazol-2-yl)-benzyl]-amine can be compared with other oxadiazole derivatives, such as:
5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione: Known for its antidiabetic activity.
5-benzyl-1,3,4-oxadiazole-2-thiol: Exhibits significant antidiabetic properties.
1,2,4-oxadiazole: Used in various pharmaceutical applications due to its versatile chemical properties.
This compound stands out due to its unique combination of a cycloheptyl group and a benzyl group, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13-19-20-17(21-13)15-10-8-14(9-11-15)12-18-16-6-4-2-3-5-7-16/h8-11,16,18H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZMCPKNCFFEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=C(C=C2)CNC3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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